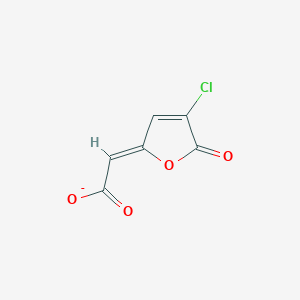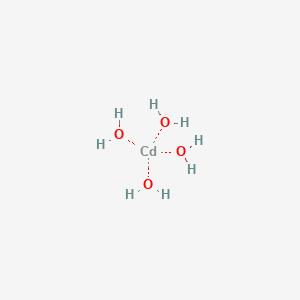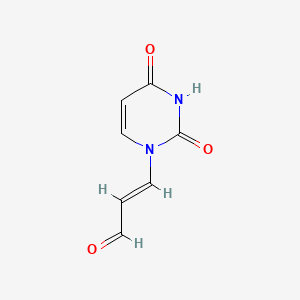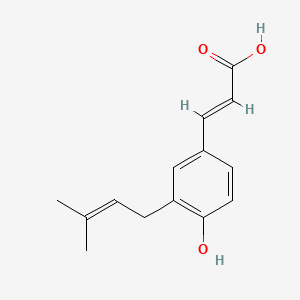
Genistein 8-C-glucoside
Overview
Description
Synthesis Analysis
The synthesis of genistein 8-C-glucoside and related isoflavone C-glycosides has been achieved through several synthetic routes. Notably, Sato et al. reported the first total synthesis of genistein and orobol 8-C-beta-D-glucopyranosides from 2,4-di-O-benzylphloroacetophenone, achieving overall yields of 39% and 41%, respectively. This synthesis involves key steps such as C-glycosylation, aldol condensation to form chalcones, oxidative rearrangement to form isoflavones, and final debenzylation by hydrogenolysis (Sato, Hiroe, Kumazawa, & Onodera, 2006).
Molecular Structure Analysis
The molecular structure of this compound features a genistein moiety linked to a glucose unit through a C-C bond at the 8 position of genistein. The structural characterization and fragmentation patterns have been studied using high-resolution mass spectrometry, revealing insights into the stability and reactivity of this glycosidic linkage (March, Miao, Metcalfe, Stobiecki, & Marczak, 2004).
Chemical Reactions and Properties
This compound participates in various chemical reactions characteristic of flavonoids and glycosides. These include glycosylation and deglycosylation, interaction with enzymes and DNA, and antioxidative reactions. The compound's interaction with DNA has been highlighted, showing potential intercalative properties and the ability to form hydrogen bonds, suggesting implications for its biological activity (Li, Yu, Hu, & Cao, 2008).
Physical Properties Analysis
The physical properties of this compound, such as solubility, play a crucial role in its biological availability and effectiveness. Techniques like glycosylation have been used to enhance its water solubility, thus improving its pharmacological potential. Enzymatic modification to form soluble inclusion complexes has been explored to increase solubility and stability, indicating a significant direction for enhancing the utility of genistein glycosides (Li, Roh, Shim, Mikami, Baik, Park, & Park, 2005).
Chemical Properties Analysis
The chemical behavior of this compound, including its reactivity and stability, is central to its biological functions. Its glycosidic structure contributes to its antioxidant properties, modulating oxidative stress and potentially offering protection against various oxidative damage. Studies have demonstrated the antioxidative capacity of genistein glycosides, further underlining the therapeutic potential of these compounds (Zavodnik, Zavodnik, Lapshina, Shkodich, Bryszewska, & Buko, 2000).
Scientific Research Applications
Anticancer and Antioxidant Properties
- Genistein 8-C-glucoside (G8CG) has been studied for its potential anticancer properties. A study on Chinese hamster ovary cells demonstrated that at concentrations above 10 μM, G8CG significantly reduced cell viability and induced apoptosis and DNA damage. However, at lower concentrations (5 and 7.5 μM), it exhibited antioxidant properties without cytotoxic or genotoxic activity (Rucinska, Kirko, & Gabryelak, 2007).
- Another study using mouse embryonic fibroblast cells found that G8CG concentrations greater than 20 μM significantly reduced cell viability and induced DNA damage. In contrast, lower concentrations showed antioxidant properties against hydrogen peroxide-induced DNA damage (Rucinska & Gabryelak, 2009).
- G8CG also showed potential as a chemotherapeutic candidate for ovarian cancer therapy. It inhibited cell proliferation and induced apoptotic cell death in human SK-OV-3 ovarian carcinoma cells (Antosiak et al., 2016).
Cardiovascular Health
- G8CG demonstrated cardioprotective properties. It efficiently inhibited hypochlorous acid-induced damage to erythrocytes, similar to known HOCl scavengers like taurine and reduced glutathione (Zavodnik et al., 2000).
Metabolic and Hormonal Effects
- G8CG has been identified as a potent α-glucosidase inhibitor, which could be beneficial in metabolic disorders (Lee & Lee, 2001).
- It was also found to have antiandrogenic activities, suggesting potential use in hormonal therapies (Ichige et al., 2013).
Mechanism of Action
Target of Action
Genistein 8-C-glucoside (G8CG) primarily targets the mitochondria in cells . The mitochondria play a crucial role in energy production, cell signaling, and apoptosis .
Mode of Action
G8CG interacts with its target, the mitochondria, by inducing mitochondrial membrane depolarization . This interaction leads to changes in the mitochondrial function, including blocking oxidative phosphorylation (OXPHOS), inhibiting oxygen consumption rate (OCR), increasing reactive oxygen species (ROS) production, and diminishing mitochondrial membrane potential (MMP) .
Biochemical Pathways
The action of G8CG affects the oxidative phosphorylation pathway . This pathway is crucial for ATP production in cells. By blocking this pathway, G8CG disrupts the normal energy production process in cells, leading to increased ROS production and decreased MMP .
Result of Action
The primary result of G8CG’s action is the induction of apoptosis , or programmed cell death . This is achieved through the depolarization of the mitochondrial membrane, disruption of energy production, and increase in ROS production .
Action Environment
The action, efficacy, and stability of G8CG can be influenced by various environmental factors. For instance, the concentration of G8CG can impact its cytotoxic activity, as seen in studies where different concentrations of G8CG were used on human SK-OV-3 ovarian carcinoma cells . .
Future Directions
The main positive effects of genistein refer to the protection against cardiovascular diseases and the decrease of the incidence of some types of cancer, especially breast cancer . Further investigations are needed on the efficacy, safety, and use of nanotechnologies to increase bioavailability and therapeutic efficacy . The pharmacological activities resulting from the experimental studies of this review support the traditional uses of genistein .
properties
IUPAC Name |
5,7-dihydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10/c22-6-13-17(27)18(28)19(29)21(31-13)15-12(25)5-11(24)14-16(26)10(7-30-20(14)15)8-1-3-9(23)4-2-8/h1-5,7,13,17-19,21-25,27-29H,6H2/t13-,17-,18+,19-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWJJOYYZFELEZ-FFYOZGDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C(=CC(=C3C4C(C(C(C(O4)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C(=CC(=C3[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415186 | |
| Record name | Genistein 8-C-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66026-80-0 | |
| Record name | Genistein 8-C-glucoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66026-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Genistein 8-C-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![4-hydroxy-6-[2-[(4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propyl]-4-methyldioxan-3-one](/img/structure/B1242638.png)


![(4R,6R,8R,9E,11E)-17,19-dihydroxy-4-methyl-3,7-dioxatricyclo[13.4.0.06,8]nonadeca-1(15),9,11,16,18-pentaene-2,13-dione](/img/structure/B1242642.png)
![(1R,3Z)-3-[(2E)-2-[(3aS,7aR)-1-[(2R)-5,5-difluoro-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B1242643.png)
![4,7,14,16,20-Pentahydroxy-15-[(2-methylbutanoyl)oxy]-4,9-epoxycevan-3-yl 2-hydroxy-2-methylbutanoate](/img/structure/B1242647.png)